

Structure-Activity Relationship (SAR) Studies of Thiazole and Benzothiazole Analogs: A Comparative Guide

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Compound of Interest		
Compound Name:	C15H16FN3OS2	
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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: No publicly available Structure-Activity Relationship (SAR) studies for compounds with the exact molecular formula **C15H16FN3OS2** were identified. This guide provides a comparative analysis of SAR studies on structurally related fluorinated thiazole and benzothiazole analogs, offering insights into the impact of structural modifications on their biological activities.

Introduction

Thiazole and benzothiazole scaffolds are privileged structures in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] Their synthetic tractability and ability to interact with various biological targets make them attractive starting points for drug discovery programs.[3][4] This guide summarizes key SAR findings from recent studies on fluorinated hydrazinylthiazole, antimicrobial thiazole, and various benzothiazole derivatives, providing a comparative overview of their potential as therapeutic agents.

Comparative SAR Analysis of Thiazole and Benzothiazole Analogs

The biological activity of thiazole and benzothiazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core and any associated phenyl rings.



The following sections detail the SAR for different classes of these compounds.

Fluorinated Hydrazinylthiazole Derivatives as α -Amylase Inhibitors

A study on 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles revealed their potential as α -amylase inhibitors. The SAR analysis indicated that the inhibitory potency is dependent on the substituents on the arylidene ring.[5][6]

Table 1: α-Amylase Inhibitory Activity of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole Analogs (3a-o)[5][6]

Compound	Substituent (R) on Arylidene Ring	IC50 (μM)
3f	3-Bromo	5.88 ± 0.16
3b	2-Bromo-4-methyl	6.87 ± 0.01
3h	4-Hydroxy	-
Acarbose (Standard)	-	5.55 ± 0.06

Note: A specific IC50 value for compound 3h was not provided in the source material, but it was noted for its potential to form strong hydrogen bonds with the enzyme.

Key SAR Insights:

- Halogen Substitution: The presence of a bromine atom at the 3-position of the arylidene ring (compound 3f) resulted in the most potent α-amylase inhibition, comparable to the standard drug acarbose.[6]
- Positional Isomers: The position of the substituent on the phenyl ring influences activity, as seen in the different potencies of bromo-substituted analogs.
- Hydrogen Bonding: The presence of a hydroxyl group (-OH) in compound 3h was suggested to enhance binding to the enzyme through hydrogen bonding.[5][6]



Antimicrobial Thiazole Derivatives

The antimicrobial activity of thiazole derivatives has been explored by combining the thiazole ring with other heterocyclic systems, such as pyrazoline. SAR studies on these hybrid molecules have provided insights into the structural requirements for antibacterial and antifungal activity.

Key SAR Insights:

- Thiocarbamide Substitution: The introduction of a thiocarbamide group on a 2-pyrazoline ring attached to the thiazole core was found to be favorable for both antibacterial and antifungal activities.[7]
- Phenylthiocarbamide Group: A phenylthiocarbamide substituent resulted in good activity specifically against Gram-positive bacteria and the fungus A. fumigatus.[7]
- Phenyl Ring Substitution: Direct substitution with a phenyl ring on the pyrazoline moiety led to moderate antifungal activity.[7]
- Fluorophenyl Moiety: The presence of a 4-fluorophenyl group in some derivatives enhanced their potency against specific bacterial and fungal strains.[7]

Benzothiazole Derivatives with Diverse Biological Activities

Benzothiazole derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][8][9]

Key SAR Insights:

- Substitution at Position 2: The nature of the substituent at the 2-position of the benzothiazole ring is a critical determinant of its biological activity.
 - Amino, Hydroxyl, and Chloro Groups: These groups are associated with enhanced anticancer activity.[1]



- Phenyl and Substituted Phenyl Groups: These substitutions have been linked to anticancer, anti-tuberculosis, anticonvulsant, and anti-inflammatory properties.[1]
- Mercapto and Hydrazine Groups: These moieties have been shown to confer bactericidal and anti-inflammatory activity.[1]
- Substitution on the Benzene Ring:
 - Methoxy Group (-OCH3) at Position 4: Introduction of a methoxy group at this position on a 2-mercaptobenzothiazole scaffold was found to increase antibacterial activity.[1]
 - Chloro Group (-Cl) at Position 4: A chloro group at the same position was shown to enhance antifungal activity.[1]
- Hydrophobicity: The presence of hydrophobic moieties in the molecule is generally conducive to cytotoxic activity against cancer cell lines.[1]

Experimental Protocols Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles

The synthesis of these compounds was achieved via the Hantzsch thiazole synthesis method. [6]

General Procedure:

- Thiosemicarbazone formation: An equimolar mixture of a substituted aromatic aldehyde and thiosemicarbazide in ethanol was refluxed for 2-4 hours. The resulting solid was filtered, washed with cold ethanol, and dried.
- Thiazole ring formation: The appropriate thiosemicarbazone was reacted with 2-bromo-1-(4-fluorophenyl)ethan-1-one in ethanol and refluxed for 3-4 hours. The reaction mixture was then cooled, and the solid product was filtered, washed, and recrystallized from ethanol.

In Vitro α-Amylase Inhibition Assay



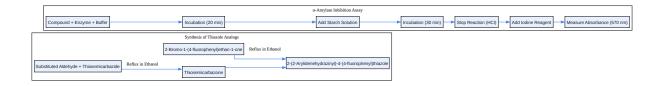
The α -amylase inhibitory activity of the synthesized compounds was evaluated using a previously reported method.[5]

Procedure:

- A solution of α-amylase (2 units/mL) was prepared in a phosphate buffer (pH 6.8).
- The synthesized compounds were dissolved in DMSO to prepare stock solutions.
- In a 96-well plate, 40 μ L of the compound solution (at various concentrations), 20 μ L of the enzyme solution, and 20 μ L of the phosphate buffer were added and incubated at 37 °C for 20 minutes.
- After incubation, 20 μ L of a 1% starch solution was added and the plate was incubated again at 37 °C for 30 minutes.
- The reaction was stopped by adding 20 μL of 1 M HCl.
- 100 μ L of iodine reagent was added to each well, and the absorbance was measured at 570 nm.
- Acarbose was used as the positive control. The percentage of inhibition was calculated, and IC50 values were determined.

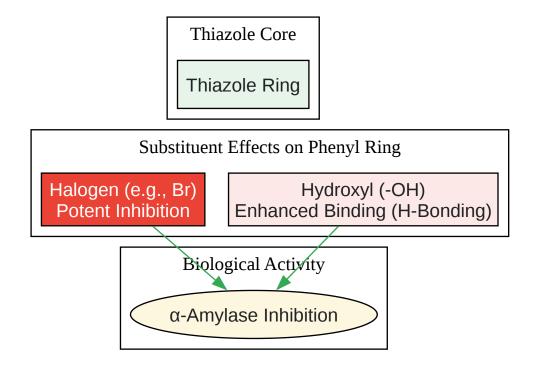
Visualizations





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Caption: General workflow for the synthesis and α -amylase inhibitory evaluation of thiazole analogs.



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Caption: Simplified SAR summary for α -amylase inhibitory activity of fluorinated thiazole analogs.

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